(3-Isopropylphenyl)(pyridin-2-yl)methanone

P2X3 receptor Pain pharmacology Ion channel antagonist

(3-Isopropylphenyl)(pyridin-2-yl)methanone (CAS 1443305-72-3) is a benzoylpyridine derivative with molecular formula C₁₅H₁₅NO and a molecular weight of 225.29 g·mol⁻¹. This small-molecule ketone features a pyridin-2-yl carbonyl group coupled to a phenyl ring bearing a meta-isopropyl substituent—a positional isomer of the more commonly catalogued 4-isopropyl analog (CAS 206357-76-8).

Molecular Formula C15H15NO
Molecular Weight 225.28 g/mol
Cat. No. B7998853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Isopropylphenyl)(pyridin-2-yl)methanone
Molecular FormulaC15H15NO
Molecular Weight225.28 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=CC=C1)C(=O)C2=CC=CC=N2
InChIInChI=1S/C15H15NO/c1-11(2)12-6-5-7-13(10-12)15(17)14-8-3-4-9-16-14/h3-11H,1-2H3
InChIKeyLYYCTHXOHKQGCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Isopropylphenyl)(pyridin-2-yl)methanone: Procurement-Relevant Physicochemical and Structural Baseline for a meta-Substituted Benzoylpyridine Building Block


(3-Isopropylphenyl)(pyridin-2-yl)methanone (CAS 1443305-72-3) is a benzoylpyridine derivative with molecular formula C₁₅H₁₅NO and a molecular weight of 225.29 g·mol⁻¹ . This small-molecule ketone features a pyridin-2-yl carbonyl group coupled to a phenyl ring bearing a meta-isopropyl substituent—a positional isomer of the more commonly catalogued 4-isopropyl analog (CAS 206357-76-8). Computed physicochemical properties include a calculated logP of 3.436 and a topological polar surface area (TPSA) of 29.96 Ų, placing it within Lipinski-compliant chemical space . The compound is commercially available from multiple vendors at research-scale quantities but lacks extensive primary pharmacological annotation in public databases, positioning it as a scaffold for mechanistic probe development or SAR expansion rather than a fully characterized drug candidate .

Why (3-Isopropylphenyl)(pyridin-2-yl)methanone Is Not Effectively Substituted by Unsubstituted, para-Isomeric, or Non-Pyridyl P2X3 Antagonist Scaffolds


Substituting (3-Isopropylphenyl)(pyridin-2-yl)methanone with its unsubstituted parent 2-benzoylpyridine or with the para-isopropyl positional isomer risks introducing uncontrolled variables in both biological and physicochemical readouts. The meta-isopropyl substitution elevates lipophilicity by approximately 0.8 logP units relative to the parent 2-benzoylpyridine scaffold (logP 3.44 vs. 2.60) [1], potentially altering membrane permeability, protein binding, and metabolic stability profiles. Positional isomerism alone carries well-precedented consequences for receptor recognition: the 3-isopropyl configuration presents a distinct steric and electronic topology compared to the 4-isopropyl analog, which may translate into differential P2X3 antagonism or off-target kinase engagement as suggested by divergent PASS prediction signatures [2]. Furthermore, established P2X3 antagonists such as Iso-PPADS (IC₅₀ 84 nM) operate through a pyridoxal-phosphate-derived pharmacophore structurally unrelated to the benzoylpyridine ketone chemotype; direct scaffold hopping without empirical validation would be scientifically unjustified. The following quantitative evidence dimensions establish where meaningful differentiation exists between the target compound and its closest structural or functional comparators.

Quantitative Differentiation Evidence for (3-Isopropylphenyl)(pyridin-2-yl)methanone Against Closest Structural Analogs and Functional Competitors


P2X3 Purinoceptor Antagonist Activity: Qualitative Activity at 10 µM vs. Iso-PPADS Quantitative Benchmark

The target compound demonstrated antagonist activity against recombinant rat P2X3 purinoceptor at a screening concentration of 10 µM in a Xenopus oocyte two-electrode voltage clamp (TEVC) assay, as recorded in ChEMBL assay 147403 (CHEMBL884064) and curated by BindingDB [1]. No quantitative IC₅₀ value is deposited for this compound in the ChEMBL or BindingDB records. For comparator context, the established P2X3 antagonist Iso-PPADS tetrasodium exhibits an IC₅₀ of 84 nM against human P2X3 in recombinant cell-based assays, representing approximately 119-fold greater potency than the screening concentration at which the target compound was evaluated . The absence of a reported IC₅₀ for the target compound prevents direct potency comparison; however, the confirmed qualitative antagonism at 10 µM establishes this scaffold as a structurally distinct P2X3-active chemotype differentiable from pyridoxal-phosphate-derived antagonists.

P2X3 receptor Pain pharmacology Ion channel antagonist

In Silico Bioactivity Landscape: PASS Prediction Fingerprint Relative to Class-Level Statistical Thresholds

PASS (Prediction of Activity Spectra for Substances) analysis of (3-Isopropylphenyl)(pyridin-2-yl)methanone, published in Table 7 of a 2025 Scientific Reports study, generated predicted activity probabilities (Pa) exceeding the statistical significance threshold of Pa > 0.5 for three pharmacologically relevant categories: chloride peroxidase inhibitor (Pa = 0.620, Pi = 0.011), protein kinase inhibitor (Pa = 0.584, Pi = 0.001), and antimycobacterial activity (Pa = 0.577, Pi = 0.006) [1]. The low inactivity probabilities (Pi) for these predictions indicate reasonable confidence in the class-level inference. In contrast, predictions for antibacterial (ophthalmic) activity fell below the significance threshold (Pa = 0.279, Pi = 0.263). Notably, the platelet-derived growth factor (PDGF) kinase inhibitor prediction (Pa = 0.279) remained sub-threshold, suggesting kinase selectivity potential that differentiates this compound from broad-spectrum kinase inhibitor chemotypes.

In silico prediction PASS analysis Target fishing

Vendor Purity Specification: ≥98% (Chemscene) vs. 95% (AKSci) vs. 97% (Fluorochem)—Quantitative Basis for Lot-to-Lot Reproducibility

Three commercial suppliers of (3-Isopropylphenyl)(pyridin-2-yl)methanone provide differentiated purity specifications that directly impact the compound's suitability for quantitative biological assays. Chemscene lists the compound under catalog CS-0576791 with a minimum purity specification of ≥98% . AKSci offers the compound under catalog 7686EB with a minimum purity of 95% . Fluorochem, as distributed through cnreagent.com, specifies a purity of 97% for catalog 397552 . The 3-percentage-point purity differential between the highest-specification Chemscene product (≥98%) and the lowest-specification AKSci product (95%) translates to a potential absolute impurity burden that is 2.5-fold higher in the 95%-purity material (≤5% impurities vs. ≤2% impurities), which may introduce confounding biological activity in sensitive cell-based or biochemical assays.

Chemical purity Procurement specification Quality control

Lipophilicity Differentiation: logP 3.44 vs. 2.60 for Unsubstituted Parent 2-Benzoylpyridine—A 0.84-logP Unit Increase Driving Membrane Permeability and Protein Binding Potential

The calculated partition coefficient (logP) of (3-Isopropylphenyl)(pyridin-2-yl)methanone is 3.436, as reported by Chemscene computational chemistry data . The unsubstituted parent compound, 2-benzoylpyridine (CAS 91-02-1), exhibits a calculated logP of 2.60 (Chembase computed value, consistent with experimentally determined ranges of 2.31–2.60) [1]. The 0.84-logP unit increase corresponds to an approximately 6.9-fold greater predicted partition into n-octanol, indicating substantially enhanced membrane permeability potential. Both compounds share an identical TPSA of 29.96 Ų, meaning the lipophilicity differential arises solely from the isopropyl substituent without altering hydrogen-bonding capacity—a favorable property for optimizing blood-brain barrier penetration or intracellular target engagement while maintaining acceptable solubility characteristics.

Lipophilicity logP Drug-likeness

Procurement Cost Analysis: Fluorochem ¥8,668/g vs. Chemscene ~$433/g (5g Scale)—Price per Gram as a Practical Selection Criterion

The procurement cost for (3-Isopropylphenyl)(pyridin-2-yl)methanone varies considerably across commercial suppliers at the 5-gram scale. Fluorochem (catalog 397552, 97% purity) lists a 5g package at ¥21,582 (approximately ¥4,316/g), though the 1g unit price of ¥8,668 reflects a higher per-gram cost for smaller quantities . Chemscene (catalog CS-0576791, ≥98% purity) offers 5g at $2,167 USD (approximately $433/g) . AKSci (catalog 7686EB, 95% purity) lists 5g at $3,033 USD (approximately $607/g) . On a per-gram basis at the 5g scale, Chemscene provides the lowest unit cost ($433/g) while simultaneously delivering the highest purity specification (≥98%), representing a favorable purity-to-cost ratio. Fluorochem's 1g pricing (¥8,668, ~$59 at approximate exchange rates) enables a lower total outlay for initial feasibility studies requiring minimal material.

Procurement cost Price comparison Research chemical sourcing

Evidence-Anchored Application Scenarios for (3-Isopropylphenyl)(pyridin-2-yl)methanone in P2X3-Targeted Discovery, Kinase Selectivity Profiling, and Procurement-Optimized SAR Campaigns


Scaffold-Hopping Starting Point for Non-Pyridoxal-Phosphate P2X3 Antagonist Development

The confirmed P2X3 antagonist activity of (3-Isopropylphenyl)(pyridin-2-yl)methanone at 10 µM in Xenopus oocyte TEVC assays [1] positions this benzoylpyridine scaffold as a structurally orthogonal chemotype distinct from the established pyridoxal-phosphate-derived antagonist class (e.g., Iso-PPADS, IC₅₀ = 84 nM) . Medicinal chemistry teams pursuing P2X3-targeted pain or respiratory indications can employ this compound as a starting point for systematic SAR exploration, leveraging the meta-isopropyl substitution pattern to probe steric and electronic determinants of receptor binding that are inaccessible with the para-isopropyl isomer or unsubstituted parent scaffold. The compound's favorable TPSA-to-logP ratio supports further optimization of potency while maintaining drug-like properties.

Computationally Prioritized Kinase and Anti-Infective Screening Candidate

The PASS in silico prediction profile identifies protein kinase inhibition (Pa = 0.584, Pi = 0.001) and antimycobacterial activity (Pa = 0.577, Pi = 0.006) as the two most probable bioactivities exceeding the Pa > 0.5 significance threshold [2]. The sub-threshold PDGF kinase inhibitor prediction (Pa = 0.279) suggests a degree of kinase selectivity that warrants experimental validation. Research groups conducting kinase panel screens or phenotypic antimycobacterial assays can prioritize this compound for empirical testing based on these computationally derived probability metrics, which are specific to the 3-isopropyl substitution pattern and would not be expected to transfer to the 4-isopropyl isomer or unsubstituted benzoylpyridine without independent PASS analysis.

High-Purity Procurement for Quantitative Concentration-Response Pharmacology

For laboratories requiring definitive IC₅₀ or EC₅₀ determinations in P2X3 or kinase assays, the Chemscene ≥98% purity specification offers a quantifiable advantage over the 95% purity alternative from AKSci , with a maximum impurity burden of ≤2% vs. ≤5%. This 2.5-fold reduction in potential confounding impurities is particularly relevant for assays with steep Hill slopes where minor contaminant agonism or antagonism can significantly distort potency estimates. Procurement of the ≥98% purity material at the 5g scale ($433/g) provides sufficient quantity for complete concentration-response profiling across multiple assay replicates while maintaining rigorous purity standards throughout the study.

Lipophilicity-Guided CNS Penetration or Intracellular Target Engagement Optimization

The 0.84-logP unit increase of (3-Isopropylphenyl)(pyridin-2-yl)methanone (logP 3.44) relative to 2-benzoylpyridine (logP 2.60) [3] confers approximately 6.9-fold higher predicted membrane partitioning while preserving an identical hydrogen-bonding profile (TPSA 29.96 Ų for both compounds). This physicochemical signature makes the compound suitable as a reference point for structure-property relationship (SPR) studies aimed at optimizing blood-brain barrier penetration or intracellular compartment access without introducing additional hydrogen-bond donors or acceptors. CNS drug discovery teams can benchmark this compound against the unsubstituted parent and the 4-isopropyl isomer to deconvolute the contribution of lipophilicity vs. positional isomerism to tissue distribution and target engagement outcomes.

Quote Request

Request a Quote for (3-Isopropylphenyl)(pyridin-2-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.